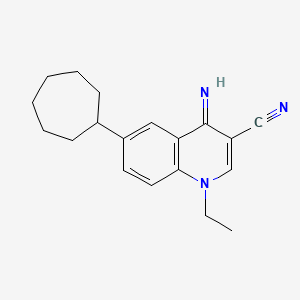

6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

61299-73-8 |

|---|---|

Molecular Formula |

C19H23N3 |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

6-cycloheptyl-1-ethyl-4-iminoquinoline-3-carbonitrile |

InChI |

InChI=1S/C19H23N3/c1-2-22-13-16(12-20)19(21)17-11-15(9-10-18(17)22)14-7-5-3-4-6-8-14/h9-11,13-14,21H,2-8H2,1H3 |

InChI Key |

VCDRUSPNNDNDGY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N)C2=C1C=CC(=C2)C3CCCCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced through alkylation reactions using cycloheptyl halides.

Formation of the Imino Group: The imino group can be introduced through the reaction of the quinoline derivative with appropriate amines.

Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

- The 4-imino group in the target compound distinguishes it from the prevalent 4-oxo derivatives, which may alter tautomerization behavior and hydrogen-bonding capacity .

- The cycloheptyl group at position 6 introduces steric bulk and lipophilicity, contrasting with smaller substituents like methoxy (polar) or nitro (electron-withdrawing) in analogs .

Physicochemical Properties

- Solubility : The cycloheptyl group likely decreases aqueous solubility compared to methoxy or piperazine-containing analogs .

- Stability: The 4-imino group may render the compound more prone to oxidation than 4-oxo derivatives, necessitating inert storage conditions .

- Purity: High-performance liquid chromatography (HPLC) purity for 4-oxo analogs exceeds 98% , but imino derivatives may require specialized purification techniques.

Biological Activity

6-Cycloheptyl-1-ethyl-4-imino-1,4-dihydroquinoline-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C₁₄H₁₈N₄

- Molecular Weight : 246.32 g/mol

The structure features a quinoline core with a cycloheptyl group and an ethyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Several studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, research has shown that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | S. aureus, E. coli |

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines by activating apoptotic pathways.

Case Study :

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Quinoline derivatives are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Inhibition observed |

| IL-6 | Reduced levels |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It might interact with specific receptors to modulate signaling pathways associated with inflammation and cell growth.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.